Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-
Description
Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- (hereafter referred to as the "target compound") is a bis-amide derivative featuring a hexanediamide core (C6H10N2O2) symmetrically substituted with 2-(1H-indol-3-yl)ethyl groups at both terminal nitrogen atoms.
Properties
CAS No. |
96234-80-9 |
|---|---|
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N,N'-bis[2-(1H-indol-3-yl)ethyl]hexanediamide |
InChI |
InChI=1S/C26H30N4O2/c31-25(27-15-13-19-17-29-23-9-3-1-7-21(19)23)11-5-6-12-26(32)28-16-14-20-18-30-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,29-30H,5-6,11-16H2,(H,27,31)(H,28,32) |
InChI Key |
PNKBERLLQOTNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide typically involves the reaction of hexanediamine with indole-3-acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions generally include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acids.
Reduction: Reduction of the amide bonds can yield the corresponding amines.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Indole-3-carboxylic acids
Reduction: Hexanediamine derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes involved in cell proliferation.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.
Mechanism of Action
The mechanism of action of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole groups play a crucial role in binding to the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s hexanediamide backbone is shared with several derivatives, but substituent groups vary significantly, influencing physicochemical and biological properties:
*Molecular formula estimated based on analogs: Likely C26H30N4O2 (MW ~446.55).
Biological Activity
Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- is a compound of interest in medicinal chemistry due to its structural components and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- features two indole moieties linked through a hexanediamide backbone. The synthesis typically involves:
- Starting Materials : Indole derivatives and hexanediamine.
- Reaction Conditions : The reaction is often conducted under mild conditions using coupling reagents such as 1,1'-carbonyldiimidazole (CDI).
- Yield and Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. It is believed to interact with specific cellular pathways that regulate cell survival and proliferation.
- Case Study : In vitro tests demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, indicating its potential as a therapeutic agent against breast cancer .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- | MCF-7 | 20 | |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Pathogens : Studies show that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL depending on the bacterial strain tested .
The biological activity of Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells and bacteria.
- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and cell signaling pathways.
- Reactive Oxygen Species (ROS) : Induction of ROS generation leading to oxidative stress in target cells has been observed, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
